molecular formula C11H8BrNO3S B14868153 4-(4-Bromo-3-methoxy-phenyl)-thiazole-2-carboxylic acid

4-(4-Bromo-3-methoxy-phenyl)-thiazole-2-carboxylic acid

Cat. No.: B14868153
M. Wt: 314.16 g/mol
InChI Key: CHMAQNZKJJQPOX-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-methoxy-phenyl)-thiazole-2-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a bromine atom, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-methoxy-phenyl)-thiazole-2-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Methoxylation: The methoxy group can be introduced via methylation of the corresponding hydroxy compound using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-methoxy-phenyl)-thiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate are used.

Major Products

The major products formed from these reactions include substituted thiazole derivatives, sulfoxides, sulfones, and biaryl compounds.

Scientific Research Applications

4-(4-Bromo-3-methoxy-phenyl)-thiazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-methoxy-phenyl)-thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methoxyphenol
  • (3-Bromo-4-methoxyphenyl)(phenyl)methanone
  • Methanone, (4-bromophenyl)phenyl-

Uniqueness

4-(4-Bromo-3-methoxy-phenyl)-thiazole-2-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H8BrNO3S

Molecular Weight

314.16 g/mol

IUPAC Name

4-(4-bromo-3-methoxyphenyl)-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C11H8BrNO3S/c1-16-9-4-6(2-3-7(9)12)8-5-17-10(13-8)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

CHMAQNZKJJQPOX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CSC(=N2)C(=O)O)Br

Origin of Product

United States

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